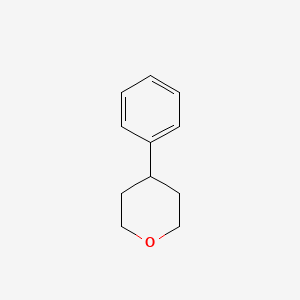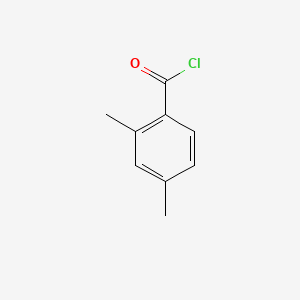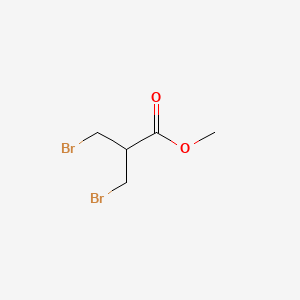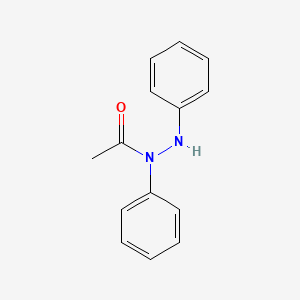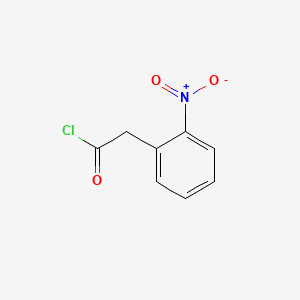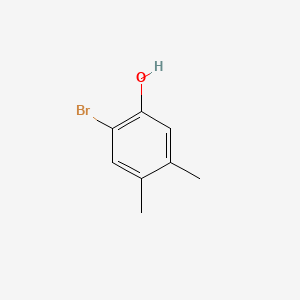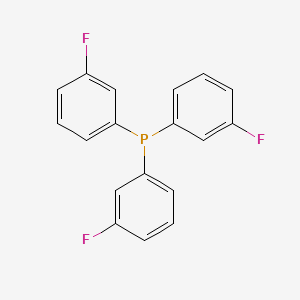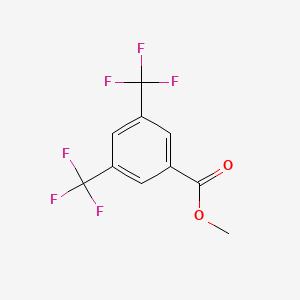
5,5-Dimethyl-1,3-dioxan-2-one
Overview
Description
5,5-Dimethyl-1,3-dioxan-2-one is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organocatalysis
- Asymmetric Michael Addition : 5,5-Dimethyl-1,3-dioxan-2-one is used in the asymmetric Michael addition reaction. For instance, proline-based catalysts facilitate this reaction with nitro alkenes, leading to polyfunctional nitro ketones with significant diastereoselectivity and enantiomeric excess (Enders & Chow, 2006).
Synthetic Chemistry
- Formation of Pyridinium Ylide : The reaction of this compound with pyridine and potassium carbonate yields pyridinium ylide, a compound with potential applications in synthetic chemistry (Kuhn, Al-Sheikh & Steimann, 2003).
- Synthesis of Derivatives : It is also instrumental in synthesizing various derivatives like 1,3-dioxan-5-one, which are precursors for accessing carbohydrate structures (Poursharifi et al., 2019).
Electrochemistry
- Solid Electrolyte Interface in Batteries : In the context of lithium-ion batteries, this compound serves as an electrolyte additive. It assists in forming a solid electrolyte interface on both anode and cathode, improving capacity retention (Xu et al., 2010).
Catalysis and Material Science
- Condensation of Glycerol : It plays a role in the acid-catalyzed condensation of glycerol with other chemicals, leading to potential novel platform chemicals. This application is particularly interesting for creating precursors for 1,3-propanediol derivatives (Deutsch, Martin & Lieske, 2007).
Pharmaceutical Chemistry
- Chiral Dihydroxyacetone Equivalent : The SAMP-hydrazone of this compound represents a valuable chiral dihydroxyacetone equivalent, useful in asymmetric mono- or α,α'-bisalkylations, leading to ketodiols (Enders, Voith & Ince, 2002).
Quantum Chemistry
- Quantum Chemical Studies : It is also the subject of quantum chemical studies to understand its isomerization and reaction pathways, which are crucial for its applications in organic synthesis and material science (Kurilova & Kantor, 2021).
Safety and Hazards
Mechanism of Action
5,5-Dimethyl-1,3-dioxan-2-one: , also known as neopentylene carbonate , is a cyclic compound with the chemical formula C6H10O3. Its molecular weight is approximately 130.14 g/mol
Mode of Action
The interaction of This compound with its targets likely involves a monomer-based mechanism. Unfortunately, specific details regarding its binding sites or enzymatic interactions remain scarce
Action Environment
Environmental factors, such as pH, temperature, and solvent polarity, can impact the stability and efficacy of this compound. These factors may affect its reactivity, degradation, and overall performance.
Biochemical Analysis
Biochemical Properties
5,5-Dimethyl-1,3-dioxan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of polycarbonates and other polymers. It interacts with various enzymes and proteins, facilitating the formation of polymeric structures. The compound is known to interact with enzymes such as lipases, which catalyze the polymerization process. These interactions are typically characterized by the formation of ester bonds, which are crucial for the stability and functionality of the resulting polymers .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable ester bonds with enzymes and proteins is a key aspect of its mechanism of action. These interactions can lead to changes in enzyme activity, ultimately affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation at higher temperatures or in the presence of strong oxidizing agents. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to study polymerization processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can facilitate the formation of desired polymeric structures. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to polymer synthesis. It interacts with enzymes such as lipases and esterases, which catalyze the formation and breakdown of ester bonds. These interactions are essential for the compound’s role in polymerization processes, affecting the overall metabolic flux and levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The transport and distribution mechanisms are crucial for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with enzymes and proteins to exert its effects. Understanding the subcellular localization is important for elucidating the compound’s role in various biochemical processes .
Properties
IUPAC Name |
5,5-dimethyl-1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXQKZEGILCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29035-08-3 | |
| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29035-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00189485 | |
| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-12-9 | |
| Record name | 2,2-Dimethyltrimethylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3592-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
